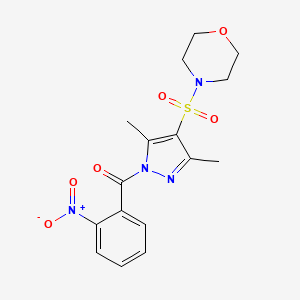
N-(2-(2-(1H-Imidazol-1-yl)ethoxy)ethyl)-3-(Methylsulfonyl)-2-oxoimidazolidin-1-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide" is a chemical entity that appears to be related to a class of compounds that exhibit biological activity. Imidazole derivatives, such as those mentioned in the provided papers, are known for their diverse pharmacological properties, including antitubercular, cardiac electrophysiological activity, and antiallergenic effects. These compounds are characterized by the presence of an imidazole ring, which is a five-membered planar ring with three carbon atoms and two nitrogen atoms at non-adjacent positions.
Synthesis Analysis
The synthesis of imidazole derivatives can vary depending on the desired substituents and the pharmacological target. For example, the paper titled "N-(2-Phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides containing various amine moieties: Design, synthesis and antitubercular activity" discusses the design and synthesis of imidazole derivatives as new anti-TB agents, showing excellent in vitro activity against drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis . Similarly, the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides with cardiac electrophysiological activity is described, indicating the versatility of the imidazole moiety in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of imidazole derivatives is crucial for their biological activity. The presence of the imidazole ring contributes to the compound's ability to interact with biological targets. The specific substituents attached to the imidazole ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. For instance, the presence of a methylsulfonyl group, as seen in some of the compounds described in the papers, is known to contribute to the electrophysiological activity of class III agents .
Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions, which are essential for their synthesis and modification. The reaction of imidazolidine-2-thione with carbon disulphide in the presence of strong bases is an example of how different conditions and reagents can lead to the formation of diverse compounds with potentially different biological activities . These reactions are fundamental for the development of new drugs and for understanding the chemical behavior of imidazole derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives, such as solubility, stability, and reactivity, are important for their development as pharmaceutical agents. For instance, the determination of the antiallergenic agent N-[4-(1H-imidazol-1-yl)butyl]-2-(1-methylethyl)-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide in plasma by reversed-phase high-performance liquid chromatography (HPLC) highlights the importance of analytical methods in assessing the properties of these compounds . These properties are critical for the drug's absorption, distribution, metabolism, and excretion (ADME) profile, which ultimately affects its efficacy and safety.
Wissenschaftliche Forschungsanwendungen
- Der IC50-Wert des Komplexes von etwa 10 µM gegenüber EAC-Zellen deutet auf seine Wirksamkeit bei der Hemmung des Wachstums von Krebszellen hin .
- Er induziert eine DNA-Kondensation und zeigt apoptotische Eigenschaften, wie durch DNA-Bindungsstudien und Proteinspaltungsaktivität an pBR322-DNA bestätigt .
- In Anbetracht des Koordinationsvorteils von N-heterocyclischen Carboxylatliganden könnte diese Verbindung zur Konstruktion von Metall-organischen Gerüsten (MOFs) mit Protonenleitungseigenschaften untersucht werden .
- Die Verbindung kann über eine vielseitige Methode synthetisiert werden, die aromatische Aldehyde und o-Phenylendiamin beinhaltet, was zur Bildung von (1H-Benzo[d]imidazol-2-yl)(phenyl)methanon führt .
Antikrebs-Potenzial
DNA-Interaktion und Apoptose
Protonenleitungsforschung
Synthetische Chemie
Arzneimittelentwicklung
Zusammenfassend lässt sich sagen, dass diese Verbindung in verschiedenen Bereichen vielversprechend ist, von der Krebsforschung bis zur Materialwissenschaft. Ihre einzigartige Struktur und ihre biologischen Aktivitäten machen sie zu einem spannenden Gegenstand für weitere Untersuchungen und Anwendungen. 🌟
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity. Such studies could provide valuable insights into the compound’s potential applications in areas such as medicinal chemistry or material science .
Eigenschaften
IUPAC Name |
N-[2-(2-imidazol-1-ylethoxy)ethyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O5S/c1-23(20,21)17-6-5-16(12(17)19)11(18)14-3-8-22-9-7-15-4-2-13-10-15/h2,4,10H,3,5-9H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZBHPDZOCUOIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)NCCOCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,4-dimethoxyphenyl)-5-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2507935.png)
![3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione;hydrochloride](/img/structure/B2507936.png)
![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde oxime](/img/structure/B2507937.png)



![N2,N5-bis(6-fluorobenzo[d]thiazol-2-yl)thiophene-2,5-dicarboxamide](/img/structure/B2507946.png)

![N-benzo[g][1,3]benzothiazol-2-yl-4-nitrobenzamide](/img/structure/B2507949.png)
![3-butyl-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2507950.png)
![6-Azaspiro[3.4]octan-1-ol hydrochloride](/img/structure/B2507953.png)

![5-bromo-6-chloro-N-[2-(2-methoxyethoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2507955.png)